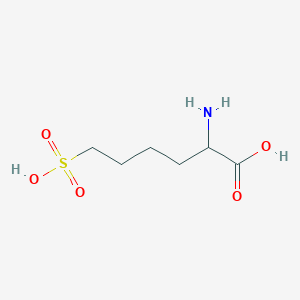
2-Amino-6-sulfohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-sulfohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-sulfohexanoic acid typically involves the introduction of the sulfonic acid group into the hexanoic acid backbone. One common method is the sulfonation of 6-aminohexanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The starting material, 6-aminohexanoic acid, is reacted with sulfur trioxide in a solvent such as dichloromethane. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-sulfohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The sulfonic acid group can be reduced to a sulfonamide group (-SO2NH2) using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2-nitro-6-sulfohexanoic acid.
Reduction: Formation of 2-amino-6-sulfonamidehexanoic acid.
Substitution: Formation of 2-alkylamino-6-sulfohexanoic acid derivatives.
Applications De Recherche Scientifique
2-Amino-6-sulfohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Mécanisme D'action
2-Amino-6-sulfohexanoic acid can be compared with other similar compounds such as 6-aminohexanoic acid and 2-amino-5-sulfohexanoic acid. While all these compounds share a similar hexanoic acid backbone, the presence and position of the sulfonic acid group confer unique properties to this compound. For instance, the sulfonic acid group at the 6th position enhances its solubility and reactivity compared to 6-aminohexanoic acid, which lacks this functional group. Additionally, the specific positioning of the sulfonic acid group can influence the compound’s interaction with biological targets and its overall efficacy in various applications.
Comparaison Avec Des Composés Similaires
- 6-Aminohexanoic acid
- 2-Amino-5-sulfohexanoic acid
- 2-Amino-4-sulfohexanoic acid
Propriétés
Formule moléculaire |
C6H13NO5S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
2-amino-6-sulfohexanoic acid |
InChI |
InChI=1S/C6H13NO5S/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12) |
Clé InChI |
NZBGFLKQNOWTFL-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
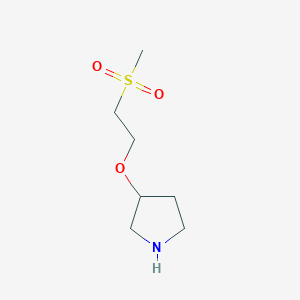
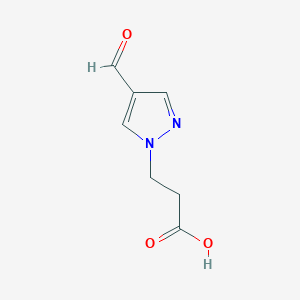
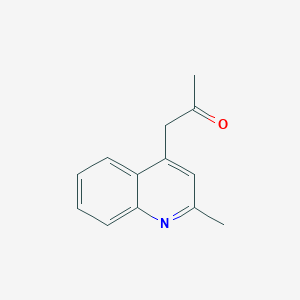



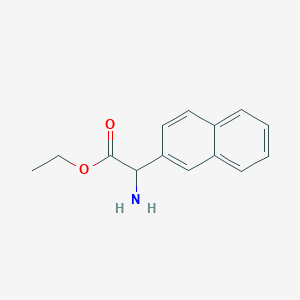
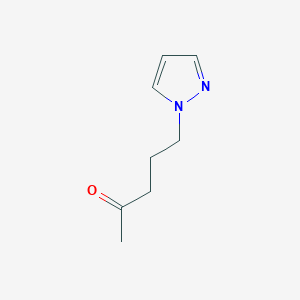



![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
